molecular formula C12H12N4O B12921729 N-(2-Amino-4-methylpyrimidin-5-yl)benzamide CAS No. 649746-04-3

N-(2-Amino-4-methylpyrimidin-5-yl)benzamide

Cat. No.: B12921729
CAS No.: 649746-04-3
M. Wt: 228.25 g/mol
InChI Key: OMSFWJFBZVBHJY-UHFFFAOYSA-N
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Description

N-(2-Amino-4-methylpyrimidin-5-yl)benzamide is a chemical compound with a unique structure that combines a pyrimidine ring with a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4-methylpyrimidin-5-yl)benzamide typically involves the reaction of 2-amino-4-methylpyrimidine with benzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or chloroform, and requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4-methylpyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

N-(2-Amino-4-methylpyrimidin-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Amino-4-methylpyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzamide: A simpler analog with similar biological activities.

    4-Methylpyrimidin-5-ylbenzamide: A structural analog with variations in the pyrimidine ring.

    N-(2-Hydroxy-4-methylpyrimidin-5-yl)benzamide: A hydroxylated derivative with different chemical properties.

Uniqueness

N-(2-Amino-4-methylpyrimidin-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

649746-04-3

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

N-(2-amino-4-methylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C12H12N4O/c1-8-10(7-14-12(13)15-8)16-11(17)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)(H2,13,14,15)

InChI Key

OMSFWJFBZVBHJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1NC(=O)C2=CC=CC=C2)N

Origin of Product

United States

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